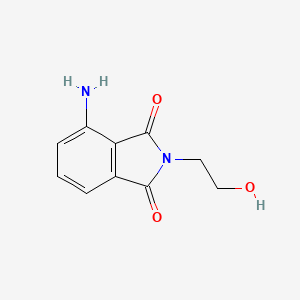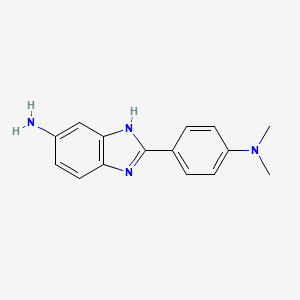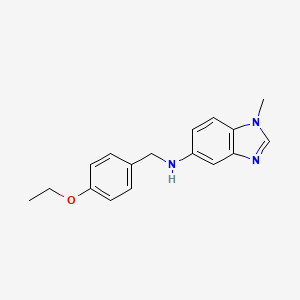
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a versatile chemical compound used in diverse scientific research. Its applications range across various fields, including drug development, organic synthesis, and materials science. This compound is known for its unique structure and properties, making it a valuable tool in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a furan ring followed by carboxylation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or electrophilic reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism by which 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid hydrochloride: A closely related compound with similar applications.
Other furan derivatives: Compounds with similar furan ring structures but different functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
435341-96-1 |
|---|---|
Molekularformel |
C15H26ClNO3 |
Molekulargewicht |
303.82 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18;/h10H,6-9H2,1-5H3,(H,17,18);1H |
InChI-Schlüssel |
NMOFOAQTWGWAOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C |
Kanonische SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



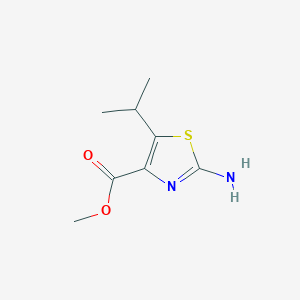
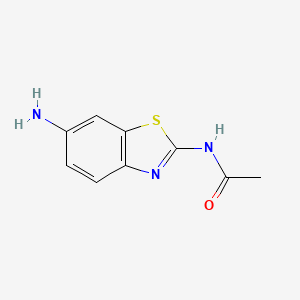
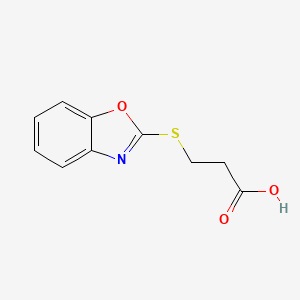
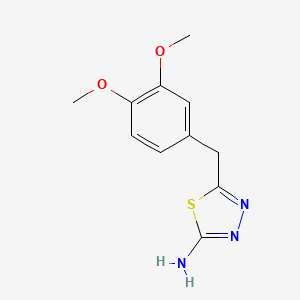


![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)
